Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the bromobenzyl group, the hydroxypropan-2-yl group, and the propyl group. The final step usually involves esterification to form the ethyl carboxylate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
- Ethyl 1-(4-fluorobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromobenzyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C19H25BrN2O3 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
ethyl 3-[(4-bromophenyl)methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C19H25BrN2O3/c1-5-7-15-21-17(19(3,4)24)16(18(23)25-6-2)22(15)12-13-8-10-14(20)11-9-13/h8-11,24H,5-7,12H2,1-4H3 |
InChI Key |
PRRRUZONXVTLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)OCC)C(C)(C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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